4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is classified as an organic compound within the piperidine family. Its IUPAC name reflects its structural features, indicating the presence of hydroxyl and iso-propyl groups attached to a piperidine ring. The molecular formula is with a molecular weight of approximately 261.4064 g/mol . This compound is often explored in the context of medicinal chemistry for its potential pharmacological properties.
The synthesis of 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine typically involves several key steps:
The molecular structure of 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine features a piperidine ring substituted with a hydroxyl group and an iso-propylphenyl group. The piperidine ring contributes to its basicity and potential interactions with biological targets. The structural formula can be represented as follows:
This representation highlights the connectivity between atoms and functional groups within the molecule .
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine participates in various chemical reactions:
These reactions underscore its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine involves interactions with various biological macromolecules. The biphenyl moiety is likely to engage with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with specific amino acid residues. Such interactions may influence enzyme activity or receptor binding, suggesting potential therapeutic applications.
Key physical and chemical properties include:
These properties are critical for understanding its behavior in different environments and applications .
The compound has several notable scientific applications:
Piperidine derivatives have been pivotal in CNS drug discovery since the mid-20th century, serving as structural backbones for numerous psychoactive and analgesic agents. The historical evolution of these compounds demonstrates a consistent trend toward structural simplification—reducing molecular complexity while retaining pharmacological efficacy. Morphine's pentacyclic structure (1) was systematically simplified to derivatives like pentazocine (3), maintaining key pharmacophores (aromatic ring, basic amine) while improving synthetic accessibility and therapeutic profiles [4]. This principle directly informed the development of 4-arylpiperidines, where the introduction of a hydroxyl group at the C-4 position emerged as a critical modification. The target compound, 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine, represents a contemporary iteration of this strategy, incorporating dual isopropyl substitutions to optimize receptor engagement and pharmacokinetic behavior. Its structural framework shares significant homology with neuroprotective agents like CP-101,606, a potent NMDA antagonist derived from ifenprodil's piperidine scaffold [2]. This historical progression underscores a deliberate shift from complex natural product analogs toward synthetically tractable piperidine architectures with refined target specificity.
The 4-hydroxy-4-phenylpiperidine scaffold demonstrates exceptional versatility in targeting G protein-coupled receptors (GPCRs) involved in pain and mood regulation. Structural activity relationship (SAR) studies reveal three key pharmacophoric elements essential for receptor engagement:
Table 1: Receptor Affinity Profiles of Representative 4-Hydroxy-4-phenylpiperidine Derivatives
Compound | NOP Receptor (Ki, nM) | 5-HT Receptors | Key Structural Features |
---|---|---|---|
Target Compound | ~50* | Moderate affinity | 4-(4-iso-propylphenyl), 1-iso-propyl |
CP-101,606 [2] | N/A | N/A | 4-Phenyl, 1-(hydroxyphenyl)propyl |
Bifendate Derivative [3] | 12.3 (NOP) | Low affinity | 4-(2-Aminomethylphenyl), N-bis(2-chlorophenyl)methyl |
Standard NOP Ligand [7] | <10 | None | 4-[2-(Aminomethyl)phenyl] |
*Estimated based on structural analogs
Notably, this scaffold exhibits dual modulatory potential:
The strategic incorporation of isopropyl groups at both the N-1 position and the para-position of the C-4 phenyl ring represents a deliberate pharmacophore optimization addressing three limitations of earlier 4-arylpiperidines:
Metabolic Stability: Alkyl substituents like isopropyl resist oxidative metabolism more effectively than methyl or methoxy groups, extending plasma half-life. This principle was validated in the development of fingolimod from myriocin, where alkyl chain modification reduced toxicity while maintaining potency [4].
Steric Optimization: The iso-propyl group’s branched topology provides optimal van der Waals contact with hydrophobic subpockets in both NOP and 5-HT receptors. Patent US6756393B2 explicitly claims isopropyl as a preferred N-1 substituent for enhancing CNS penetration while maintaining < 500 Da molecular weight [6]. Computational models indicate the 4-iso-propylphenyl group fills a ~100 ų lipophilic cavity in the NOP receptor, contributing ~2.3 kcal/mol binding energy.
Conformational Restriction: Compared to linear propyl or butyl chains, the branched isopropyl group reduces rotatable bond count (from 4 to 2), enforcing a preferential bioactive conformation. This aligns with the "structural simplification" paradigm proven successful in eribulin development, where macrocyclic ring count reduction improved synthetic accessibility without compromising tubulin-binding affinity [4].
Table 2: Impact of Isopropyl Substitution on Key Molecular Parameters
Parameter | 1-Methyl-4-phenyl Analog | Target Compound | Pharmacological Consequence |
---|---|---|---|
ClogP | 2.8 | 3.9 | Enhanced blood-brain barrier penetration |
H-Bond Donors | 1 | 1 | Maintained interaction with Asn133 (NOP) |
PSA (Ų) | 23 | 23 | No change in membrane permeability |
Rotatable Bonds | 4 | 2 | Reduced conformational entropy penalty upon binding |
Molecular Weight | 231 | 261 | Within CNS-active range (<350) |
Data derived from [1] [6] [10]
The simultaneous isopropyl substitution at both positions creates a synergistic effect: The N-1 isopropyl prevents excessive basicity (predicted pKa ~9.1), while the 4-aryl isopropyl enhances hydrophobic contact without steric clash. This balances receptor affinity (targeting sub-100 nM Ki for NOP) and drug-like properties, adhering to Lipinski’s guidelines for CNS therapeutics [6]. The optimization mirrors the successful strategy in cebranopadol development, where deliberate substituent engineering produced a balanced multi-receptor analgesic profile .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9